4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole
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Overview
Description
4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a chlorophenylmethyl group at the 1-position, and a nitro group at the 3-position. These substituents confer unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-Bromo-1-[(4-chlorophenyl)methyl]-3-aminopyrazole, while substitution of the bromine atom can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential for redox activity, which could play a role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-[(4-chlorophenyl)methyl]-3-aminopyrazole: Similar structure but with an amino group instead of a nitro group.
4-Bromo-1-[(4-chlorophenyl)methyl]-3-methylpyrazole: Similar structure but with a methyl group instead of a nitro group.
4-Bromo-1-[(4-chlorophenyl)methyl]-3-hydroxypyrazole: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
The unique combination of the bromine, chlorophenylmethyl, and nitro groups in 4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole confers distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3O2/c11-9-6-14(13-10(9)15(16)17)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAWDQSJEQTQJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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